molecular formula C11H13NO5 B175957 Ethyl 2-(5-methoxy-2-nitrophenyl)acetate CAS No. 117559-88-3

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate

Cat. No.: B175957
CAS No.: 117559-88-3
M. Wt: 239.22 g/mol
InChI Key: MNFJMQQBFICDDY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO5 It is an ester derivative, characterized by the presence of an ethyl group attached to the carboxylate moiety and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methoxy-2-nitrophenyl)acetate typically involves the esterification of 2-(5-methoxy-2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(5-methoxy-2-aminophenyl)ethanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(5-methoxy-2-nitrophenyl)acetic acid and ethanol

Scientific Research Applications

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-2-nitrophenyl)acetate depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with biological targets such as enzymes and receptors. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 2-(5-methoxy-2-nitrophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-methoxy-2-nitrophenyl)ethanoate: Similar structure but with the methoxy group in a different position.

    Methyl 2-(5-methoxy-2-nitrophenyl)ethanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(5-methoxy-2-aminophenyl)ethanoate: Similar structure but with an amino group instead of a nitro group.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

117559-88-3

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 2-(5-methoxy-2-nitrophenyl)acetate

InChI

InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-6-9(16-2)4-5-10(8)12(14)15/h4-6H,3,7H2,1-2H3

InChI Key

MNFJMQQBFICDDY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Synonyms

Benzeneacetic acid, 5-Methoxy-2-nitro-, ethyl ester

Origin of Product

United States

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